tert-Butyl (S)-6-(Fmoc-amino)-2-aminohexanoate Hydrochloride
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Overview
Description
(S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride is a complex organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride typically involves the protection of the amino group of lysine. The process begins with the reaction of lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected lysine is then esterified with tert-butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Esterification and Amidation: The carboxyl group can form esters and amides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Various nucleophiles under basic conditions.
Esterification: Alcohols in the presence of DCC or other coupling agents.
Major Products
Deprotected Lysine Derivatives: Resulting from the removal of the Fmoc group.
Substituted Lysine Derivatives: Formed through nucleophilic substitution reactions.
Esters and Amides: Formed through esterification and amidation reactions.
Scientific Research Applications
(S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide chain elongation. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and subsequent coupling reactions. The compound’s molecular targets include the amino and carboxyl groups of other amino acids, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys-OH: Similar structure but lacks the tert-butyl ester group.
Fmoc-Lys(Boc)-OH: Contains a Boc (tert-butoxycarbonyl) group instead of a tert-butyl ester.
Fmoc-Lys(Mtt)-OH: Contains an Mtt (4-methyltrityl) group for side-chain protection.
Uniqueness
(S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride is unique due to its dual protective groups (Fmoc and tert-butyl ester), which provide enhanced stability and selectivity during peptide synthesis. This dual protection allows for more efficient synthesis of complex peptides with minimal side reactions .
Properties
Molecular Formula |
C25H33ClN2O4 |
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Molecular Weight |
461.0 g/mol |
IUPAC Name |
tert-butyl 2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(26)14-8-9-15-27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H |
InChI Key |
ODVRYXVAUBMJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Origin of Product |
United States |
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